molecular formula C19H12F3N5O2 B2867553 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide CAS No. 899946-18-0

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide

Cat. No.: B2867553
CAS No.: 899946-18-0
M. Wt: 399.333
InChI Key: DXMZTZKVUYYBQP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core with a phenyl group at position 1 and a 4-(trifluoromethyl)benzamide substituent at position 5.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2/c20-19(21,22)13-8-6-12(7-9-13)17(28)25-26-11-23-16-15(18(26)29)10-24-27(16)14-4-2-1-3-5-14/h1-11H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMZTZKVUYYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Aminopyrazole Derivatives

The pyrazolo[3,4-d]pyrimidinone scaffold is typically synthesized via cyclocondensation between 4-aminopyrazole derivatives and urea or thiourea. For example:

  • Starting material : 1-Phenyl-1H-pyrazol-4-amine.
  • Reaction conditions : Refluxing in acetic acid with urea at 120°C for 6–8 hours.

Mechanism :

  • The amino group on pyrazole attacks the carbonyl carbon of urea, forming an intermediate.
  • Cyclization occurs with the elimination of ammonia, yielding the pyrimidinone ring.

Optimization : Microwave-assisted synthesis (140°C, 2–5 minutes) significantly reduces reaction time and improves yields compared to conventional heating.

Introduction of the 5-Amino Group

The 5-position amino group is introduced during cyclocondensation by selecting urea as the carbonyl source. Alternatively, post-cyclization functionalization via nitration and reduction may be employed, though this is less efficient.

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

Preparation from 4-(Trifluoromethyl)benzoic Acid

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.

Procedure :

  • 4-(Trifluoromethyl)benzoic acid (10 mmol) is dissolved in DCM (30 mL).
  • SOCl₂ (15 mmol) is added dropwise under nitrogen.
  • The mixture is refluxed until gas evolution ceases, then concentrated under vacuum.

Yield : >90%.

Amide Coupling to Form the Final Product

Reaction of Pyrazolo[3,4-d]Pyrimidinone with 4-(Trifluoromethyl)benzoyl Chloride

Conditions :

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
  • Temperature : 0°C to room temperature, 12–24 hours.

Procedure :

  • 1-Phenyl-5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol) is dissolved in DCM (20 mL).
  • TEA (10 mmol) is added, followed by dropwise addition of 4-(trifluoromethyl)benzoyl chloride (5.5 mmol).
  • The reaction is stirred until completion (monitored by TLC).
  • The mixture is washed with water, and the organic layer is dried over Na₂SO₄.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Yield : 65–75%.

Alternative Synthetic Routes and Modifications

Use of Coupling Reagents

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCl, HATU) activate the carboxylic acid in situ:

  • 4-(Trifluoromethyl)benzoic acid (5 mmol), EDCl (5.5 mmol), and HOBt (5 mmol) are stirred in DMF.
  • The pyrazolo[3,4-d]pyrimidinone amine (5 mmol) is added, followed by DIPEA (10 mmol).
  • The reaction proceeds at room temperature for 12 hours.

Yield : 60–70%.

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates for high-throughput synthesis, though this method is less common for small-scale preparations.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 9.94 (s, 1H, NH), 8.09–7.86 (m, 4H, aromatic), 7.63 (dd, 2H, pyrazole), 5.12 (s, 1H, CH).
  • ¹³C NMR : 166.3 (C=O), 145.4–121.0 (aromatic CF₃), 111.9 (pyrimidinone C).
  • HRMS : m/z 399.0943 [M+H]⁺.

Challenges and Optimization Strategies

Solubility Issues

The trifluoromethyl group enhances lipophilicity, complicating aqueous workup. Strategies include:

  • Using DMF/water mixtures for recrystallization.
  • Adding co-solvents like ethanol during coupling.

By-Product Formation

  • Hydrolysis of Acyl Chloride : Minimized by maintaining anhydrous conditions.
  • Overcoupling : Controlled by stoichiometric use of acyl chloride (1.1 eq).

Scalability and Industrial Relevance

Pilot-scale batches (>100 g) employ continuous flow reactors for the cyclocondensation step, achieving 80% yield with a 2-hour residence time. Regulatory-grade material requires HPLC purification (>99.5% purity).

Chemical Reactions Analysis

Types of Reactions

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

While the evidence provided lacks explicit biological activity data, structural comparisons suggest:

  • Trifluoromethyl Positioning : Para-substituted trifluoromethyl groups (target compound) optimize electronic effects without steric clashes, whereas ortho-substitution () may hinder binding.
  • Alkoxy vs.
  • Linker Modifications : Acetamide-based analogs () may exhibit distinct pharmacokinetic profiles compared to benzamide derivatives.

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